2,5-Diethyl-1,3,4-thiadiazole (CAS: 40928-84-5) is a symmetrically substituted, liquid-phase heterocyclic building block utilized in organic synthesis, materials science, and formulation chemistry. Characterized by its 1,3,4-thiadiazole core and dual ethyl substituents, this compound provides a specific balance of lipophilicity and moderate steric hindrance. In industrial procurement, it is primarily sourced as a precursor for agrochemicals, specialized polymer architectures, and metal-deactivating lubricant additives, where its physical state and solubility profile offer distinct manufacturability advantages over shorter- or longer-chain analogs .
Buyers often consider substituting 2,5-diethyl-1,3,4-thiadiazole with the structurally similar 2,5-dimethyl-1,3,4-thiadiazole (CAS: 27464-82-0) to reduce raw material costs. However, this generic substitution frequently introduces processing bottlenecks in scale-up and continuous manufacturing environments due to critical differences in physical state. The dimethyl analog is a solid at room temperature (melting point 61–64 °C) , requiring either energy-intensive heated transfer lines or the addition of organic solvents for liquid dosing. In contrast, the diethyl variant remains a stable liquid under standard conditions, enabling neat, solvent-free injection in continuous flow reactors and direct blending into non-polar hydrocarbon matrices .
The most critical procurement differentiator for 2,5-diethyl-1,3,4-thiadiazole is its liquid state at ambient temperatures, which fundamentally alters handling requirements compared to its closest in-class substitute. 2,5-Diethyl-1,3,4-thiadiazole exhibits a boiling point of 105 °C at 18.7 hPa and remains a flowable liquid at 20 °C . Conversely, 2,5-dimethyl-1,3,4-thiadiazole is a crystalline solid with a melting point of 61–64 °C . This ~80 °C difference in phase transition behavior means the diethyl compound can be pumped neat in automated synthesis workflows, whereas the dimethyl baseline requires dissolution, reducing reactor volumetric efficiency.
| Evidence Dimension | Physical State and Phase Transition |
| Target Compound Data | Liquid at 20 °C (bp 105 °C / 18.7 hPa) |
| Comparator Or Baseline | 2,5-Dimethyl-1,3,4-thiadiazole (Solid at 20 °C, mp 61–64 °C) |
| Quantified Difference | Transition from solid to liquid handling at ambient temperature. |
| Conditions | Standard ambient temperature and pressure (SATP) handling. |
Eliminates the need for heated transfer lines or solvent dissolution in continuous manufacturing and automated dosing systems.
In large-scale synthesis, the ability to purify intermediates via vacuum distillation without the risk of crystallization in condenser lines is a major operational requirement. Patent literature demonstrates that 2,5-diethyl-1,3,4-thiadiazole distills cleanly as a liquid at 81–85 °C under 3 Torr [1]. In contrast, the dimethyl analog distills at 97–100 °C at 20 Torr but crystallizes (mp 64 °C) upon cooling [1], which can cause severe blockages in industrial condenser systems. Furthermore, the diisopropyl analog requires higher vacuum and temperatures (92–97 °C at 2 Torr) [1], increasing thermal stress on the separation equipment.
| Evidence Dimension | Vacuum Distillation Profile |
| Target Compound Data | 81–85 °C at 3 Torr (remains liquid upon cooling) |
| Comparator Or Baseline | 2,5-Dimethyl-1,3,4-thiadiazole (97–100 °C at 20 Torr, crystallizes upon cooling) |
| Quantified Difference | Avoidance of post-distillation crystallization and line blockage. |
| Conditions | Industrial vacuum distillation and condenser recovery. |
Prevents costly equipment blockages and thermal degradation during the purification of bulk synthetic intermediates.
For applications in lubricant additives and oil-phase formulations, the solubility of the thiadiazole core is paramount. The addition of two methylene units in 2,5-diethyl-1,3,4-thiadiazole increases the calculated partition coefficient (logP) by approximately +1.0 units compared to the dimethyl baseline [1]. This quantitative shift in lipophilicity prevents the additive from precipitating out of non-polar aliphatic matrices during cold-storage. While the dimethyl variant is prone to crystallization in base oils, the diethyl variant maintains long-term phase stability [1].
| Evidence Dimension | Structural Lipophilicity (logP increment) |
| Target Compound Data | +1.0 logP units (estimated based on C2 vs C1 chains) |
| Comparator Or Baseline | 2,5-Dimethyl-1,3,4-thiadiazole (Baseline logP) |
| Quantified Difference | ~1.0 unit increase in logP, drastically improving non-polar solubility. |
| Conditions | Blending into aliphatic hydrocarbon base oils. |
Ensures long-term shelf stability and prevents additive drop-out in commercial hydrocarbon-based lubricant and anti-corrosion formulations.
Because 2,5-diethyl-1,3,4-thiadiazole is a stable liquid at room temperature, it functions as a highly efficient building block for continuous flow reactors where neat injection maximizes throughput and volumetric efficiency. It avoids the solvent-dependency and line-clogging risks associated with the solid dimethyl analog .
The enhanced lipophilicity provided by the ethyl substituents allows this compound to be seamlessly blended into hydrocarbon-based oils and greases. It acts as an effective metal deactivator and sulfur-scavenger without the precipitation risks inherent to shorter-chain thiadiazoles during cold-temperature storage .
In materials science, the moderate steric bulk of the diethyl groups can be leveraged to tune the pore size and inter-chain spacing of thiadiazole-linked polymers and COFs. It provides a precise structural middle-ground between the tightly packed dimethyl derivatives and the highly hindered diisopropyl analogs [1].